(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide
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Overview
Description
“(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide” is an N-carbamoyl amino acid derivative used in peptide synthesis . It has a molecular weight of 426.55 and a molecular formula of C24H34N4O3 .
Molecular Structure Analysis
The compound has four defined atom stereocenters . The (2S,3S,5S) notation indicates the configuration of these chiral centers. The numbers 2, 3, and 5 refer to the carbon positions in the molecule, and the letters S (from the Latin sinister, meaning left) indicate the orientation of the chiral atom .Physical and Chemical Properties Analysis
The compound has a molecular weight of 426.55 and a molecular formula of C24H34N4O3 . It has a complexity of 545 and a topological polar surface area of 131Ų . It has 31 heavy atoms, 4 hydrogen bond acceptors, and 5 hydrogen bond donors .Scientific Research Applications
Synthesis and Methodology
- Enaminone Reduction for Ritonavir Synthesis : The compound was used in the reduction of an enaminone to produce a diamino alcohol core of Ritonavir, demonstrating its relevance in the synthesis of diamino hydroxyethylene isosteres (Haight et al., 1999).
- Dipeptide Mimic Synthesis : It's involved in the synthesis of enantiopure hydroxypyrrolizidinone amino acids, serving as rigid dipeptide mimics and potentially useful in exploring peptide conformation-activity relationships (Rao et al., 2007).
Chemical Intermediates and Reactions
- Intermediate in Lopinavir Synthesis : This compound serves as a key intermediate in synthesizing Lopinavir, an important antiretroviral medication (Li Feng, 2007).
- Use in Asymmetric Aldol Reaction : Valine dipeptide organocatalysts containing this compound showed effectiveness in the asymmetric aldol reaction in brine (Huang et al., 2011).
Biochemical Studies and Applications
- Protein Oxidation Marker : Gamma-irradiation studies on amino acids identified this compound as a potential marker for studying radical-induced protein oxidation, highlighting its significance in biochemical research (Morin et al., 1998).
Organic and Medicinal Chemistry
- Application in Inhibitors Synthesis : It plays a role in the synthesis of inhibitors of human immunodeficiency virus type 1 protease, showcasing its importance in medicinal chemistry (Lehr et al., 1996).
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. It is hypothesized that the compound may interact with its targets by binding to active sites, leading to changes in the target’s function . .
Biochemical Pathways
Given its structure, it could potentially interfere with or enhance certain biochemical reactions, but this is purely speculative .
Pharmacokinetics
Based on its molecular weight and structure, it can be hypothesized that the compound may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. It is possible that the compound could have a variety of effects depending on its targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without more information on the compound’s targets and mode of action, it is difficult to predict how these factors might affect the compound .
Properties
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(carbamoylamino)-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3/c1-16(2)22(28-24(26)31)23(30)27-19(13-17-9-5-3-6-10-17)15-21(29)20(25)14-18-11-7-4-8-12-18/h3-12,16,19-22,29H,13-15,25H2,1-2H3,(H,27,30)(H3,26,28,31)/t19-,20-,21-,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNVZVQZHGDMFF-CMOCDZPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O)NC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O)NC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652433 |
Source
|
Record name | N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-N~2~-carbamoyl-L-valinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356922-07-0 |
Source
|
Record name | N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-N~2~-carbamoyl-L-valinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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